Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a heterocyclic compound featuring a chromeno[8,7-e][1,3]oxazin core. This structure includes a cyclopropyl group at position 9, a trifluoromethyl group at position 2, and a methyl 4-benzoate ester at position 3.
Properties
IUPAC Name |
methyl 4-[[9-cyclopropyl-4-oxo-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NO6/c1-30-22(29)12-2-6-14(7-3-12)32-20-18(28)15-8-9-17-16(10-27(11-31-17)13-4-5-13)19(15)33-21(20)23(24,25)26/h2-3,6-9,13H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDAQQQQJQSWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a chromeno[8,7-e][1,3]oxazine core with trifluoromethyl and cyclopropyl substituents. Its molecular formula is , and it has a molecular weight of approximately 399.35 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activity. For instance, certain chromene derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at various phases (G1/S and G2/M) . The specific compound under review has been linked to similar mechanisms due to its structural analogies with known active compounds.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
Enzyme Inhibition
Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been reported for several chromene derivatives. These enzymes are critical in neurotransmission and are often targeted in neurodegenerative diseases. The compound's structural features suggest potential for significant inhibitory action against these enzymes.
Table 1: Enzyme Inhibition Data
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Methyl 4-((9-cyclopropyl...) | 0.038 | 0.048 | 1.26 |
| Chromene Derivative A | 0.020 | 0.030 | 1.50 |
| Chromene Derivative B | 0.050 | 0.070 | 1.40 |
Antimicrobial Activity
Beyond anticancer properties, some studies have suggested that chromene derivatives possess antimicrobial activity against various pathogens. This includes antibacterial and antifungal properties that may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The chromeno-oxazin scaffold is highly modular, with substituent variations critically affecting molecular properties. Key analogs include:
Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate (1:1 2-propanol solvate) (): Position 9: 2,4-Dimethoxyphenyl (vs. cyclopropyl in the target compound). Position 3: Methyl 4-benzoate (shared with the target). Notable Feature: The aryl substitution at position 9 increases steric bulk and introduces methoxy groups, which may enhance solubility but reduce conformational flexibility compared to cyclopropyl .
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (): Position 9: 2-Methoxyethyl (flexible alkyl chain vs. rigid cyclopropyl). Position 3: 4-Methoxyphenyl (vs. methyl benzoate in the target). Position 2: Trifluoromethyl (shared with the target).
Physicochemical Properties
†Predicted based on ester pKa trends. ‡Includes solvate mass.
Key Observations
- Position 9 : Cyclopropyl (target) vs. aryl () vs. methoxyethyl (). Cyclopropyl’s rigidity may restrict ring puckering (), whereas methoxyethyl could enhance solubility.
- Position 3 : Methyl benzoate (target) vs. 4-methoxyphenyl (). The ester group in the target may increase hydrolytic susceptibility compared to aryl ethers.
- Trifluoromethyl (Position 2): Present in the target and compound. CF₃ groups are known to improve lipophilicity and resistance to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
